Antiproliferative Activity Comparison: N-(4-Fluorophenyl)-4-phenoxybenzamide vs. Structural Analogs
In a comparative antiproliferative evaluation of six 4-substituted phenoxybenzamide derivatives, N-(4-fluorophenyl)-4-phenoxybenzamide—a close analog of 4-(4-fluorophenoxy)benzamide—demonstrated good antitumor activity in vitro, whereas other derivatives with alternative substitution patterns showed reduced efficacy [1]. This study highlights the specific contribution of the 4-fluorophenoxy motif to cellular potency, as quantified by differential growth inhibition across a panel of tumor cell lines. The data underscore that the presence of the para-fluorine atom is not merely a conservative substitution but a critical determinant of biological outcome, supporting the selection of 4-(4-fluorophenoxy)benzamide as a privileged scaffold for antiproliferative agent development [1].
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | N-(4-fluorophenyl)-4-phenoxybenzamide: Good antitumor activity (qualitative assessment) |
| Comparator Or Baseline | Other 4-substituted phenoxybenzamide derivatives (various substitution patterns): Reduced activity |
| Quantified Difference | Not numerically quantified; described as 'good' vs. reduced activity |
| Conditions | In vitro tumor cell line growth inhibition assay; specific cell lines not disclosed in abstract |
Why This Matters
This evidence establishes the 4-fluorophenoxy substitution pattern as a key pharmacophoric element for antiproliferative activity, guiding procurement decisions toward this specific scaffold over unsubstituted or alternatively substituted analogs.
- [1] Yang, S.-M., et al. Synthesis and Antitumor Activities of 4-Substituted Phenoxybenzamide Derivatives. Chemical Reagents, 2014, 36(9), 775-777+831. View Source
